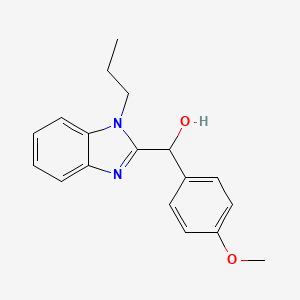
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as MPBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBM belongs to the family of benzimidazole derivatives, which have been studied extensively for their pharmacological properties. In
作用機序
The mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuroinflammation.
実験室実験の利点と制限
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use in lab experiments. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
For the study of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol include investigating its potential use in combination therapy, exploring its structure-activity relationship, elucidating its mechanism of action, and developing new methods for its administration in vivo.
合成法
The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and propylamine to form 4-methoxy-N-propylbenzimidazol-2-amine. This intermediate is then reacted with formaldehyde to produce (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to obtain high yields and purity.
科学的研究の応用
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its anti-inflammatory properties. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-2)11-9-13/h4-11,17,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLORKMCAZXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-(1-propyl-1H-benzoimidazol-2-yl)-methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)

![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)

![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)